
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride, also known as MPTA or MTM, is a chemical compound used in scientific research. It is a thiomorpholine derivative that has been synthesized for its potential biological activity.
Applications De Recherche Scientifique
Synthesis and Characterization :
- The compound has been synthesized and characterized in various studies. For example, Tan Bin (2011) reported the synthesis of a closely related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, using a divergent synthetic method with advantages such as easy operation and high yield (Tan Bin, 2011).
- Hu Ai-xi (2005) synthesized various 2-arylmorpholine hydrochlorides, demonstrating the versatility of this class of compounds (Hu Ai-xi, 2005).
Biological Activity and Potential Applications :
- The compound and its derivatives have been explored for biological activity. For instance, Osarodion Peter Osarumwense (2022) synthesized derivatives that exhibited significant antibacterial activity, indicating potential pharmaceutical applications (Osarodion Peter Osarumwense, 2022).
Materials Science and Corrosion Inhibition :
- In the field of materials science, F. Bentiss et al. (2009) studied the inhibition performance of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel corrosion, revealing its potential as a corrosion inhibitor (F. Bentiss et al., 2009).
Chemical Reactions and Mechanisms :
- B. Liu et al. (2009) investigated the synthesis and reaction mechanism of a compound involving 4-methoxyphenyl, contributing to the understanding of chemical reactions and mechanisms in this domain (B. Liu et al., 2009).
Potential for Imaging Applications :
- In the context of imaging, Min Wang et al. (2017) conducted a study on the synthesis of a compound for potential PET imaging in Parkinson's disease, highlighting the use of methoxyphenyl-related compounds in medical imaging (Min Wang et al., 2017).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-thiomorpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S.ClH/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14;/h2-5,12H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBAEOPRITEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N2CCSCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



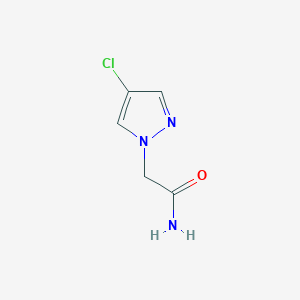
![2-chloro-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1421565.png)


![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)

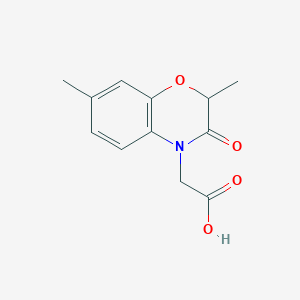
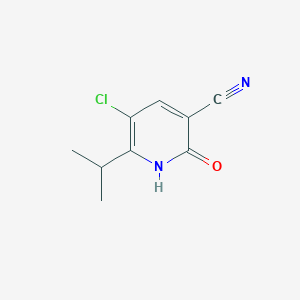
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1421576.png)

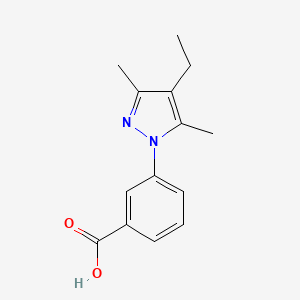
![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
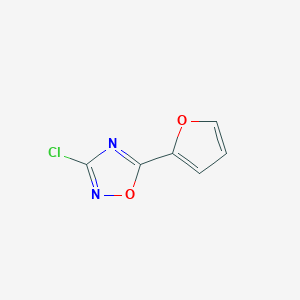
![3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1421583.png)